

Comprehensive Structure Elucidation of N-(4-ethoxybenzyl)oxetan-3-amine: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-ethoxybenzyl)oxetan-3-amine

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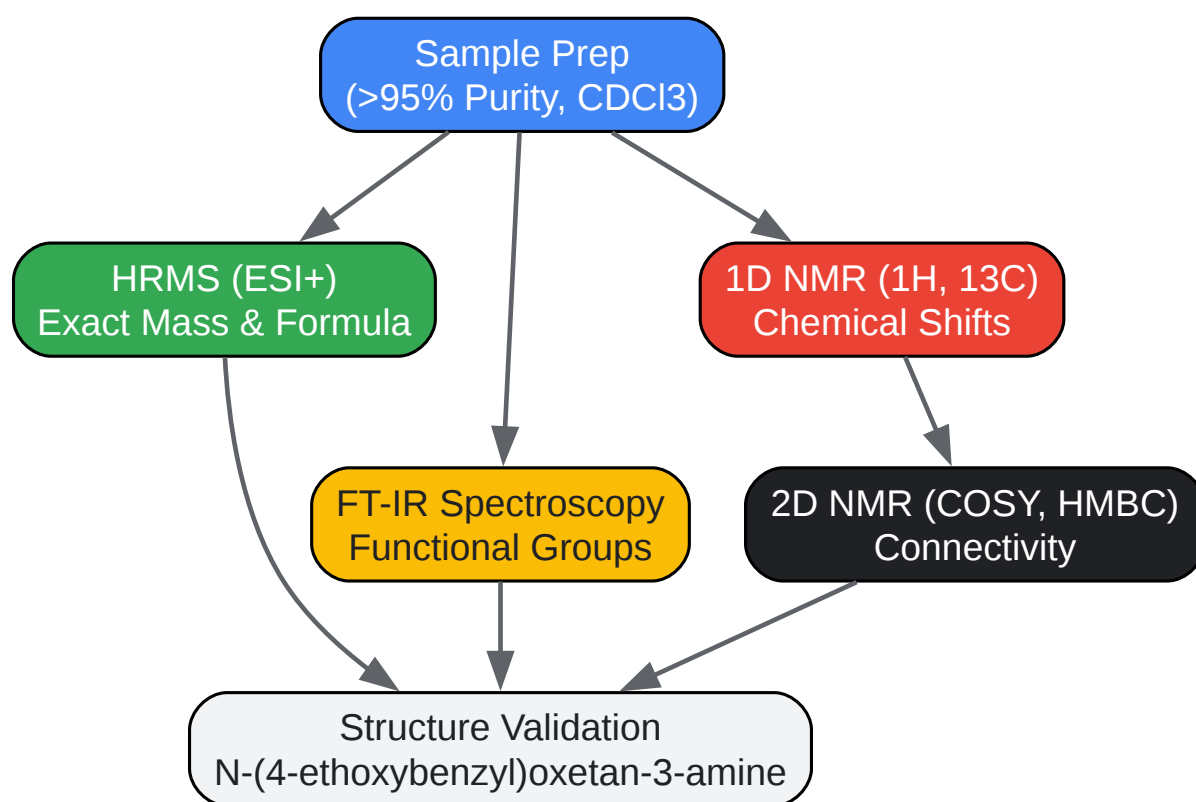
The Bioisosteric Rationale

In modern medicinal chemistry, the strategic replacement of metabolic liabilities with bioisosteres is critical for advancing lead compounds. **N-(4-ethoxybenzyl)oxetan-3-amine** (C₁₂H₁₇NO₂) represents a highly relevant structural motif in this paradigm.

The oxetane ring has gained significant traction as a robust bioisostere for gem-dimethyl groups, carbonyls, and aliphatic amines. The highly strained four-membered oxygen-containing ring introduces unique physicochemical properties: it increases aqueous solubility, enhances metabolic stability, and critically, exerts a strong electron-withdrawing inductive effect (-I). This effect [1](#) [1], keeping the amine largely non-ionized at physiological pH and mitigating hERG toxicity liabilities. Coupled with the 4-ethoxybenzyl group—a classic lipophilic pharmacophore that is easily traceable via its [2](#) [2]—this molecule requires precise analytical techniques to confirm its structural integrity.

Analytical Strategy: A Closed-Loop Validation System

To definitively elucidate the structure of **N-(4-ethoxybenzyl)oxetan-3-amine**, we must employ a self-validating analytical workflow. A single technique is insufficient; instead, we triangulate the exact mass, functional group presence, and atomic connectivity to eliminate any structural isomers.



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Analytical workflow for the structure elucidation of **N-(4-ethoxybenzyl)oxetan-3-amine**.

- HRMS (High-Resolution Mass Spectrometry) establishes the empirical formula ($C_{12}H_{17}NO_2$) by measuring the exact mass of the $[M+H]^+$ ion.
- FT-IR (Fourier-Transform Infrared Spectroscopy) confirms the presence of the secondary amine (N-H) and the ether linkages (C-O-C).
- 1D & 2D NMR Spectroscopy maps the precise connectivity, proving that the amine bridges the oxetane ring at C3 and the benzyl group.

Experimental Methodologies

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

- Causality: Electrospray Ionization (ESI) is a soft ionization technique that prevents the fragmentation of the strained oxetane ring, ensuring the intact molecular ion is detected for exact mass determination.
- Step 1: Prepare a 1 $\mu\text{g}/\text{mL}$ solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid acts as a proton source to facilitate the formation of the $[M+H]^+$ ion.
- Step 2: Inject 2 μL into a Q-TOF mass spectrometer operating in positive ion mode (ESI+).
- Step 3: Set instrument parameters: Capillary voltage at 3.5 kV, fragmentor at 120 V, and drying gas (N_2) flow at 10 L/min at 300 $^\circ\text{C}$.
- Step 4: Calibrate the mass axis using a standard tuning mix to ensure mass accuracy within < 5 ppm.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Causality: Deuterated chloroform ($CDCl_3$) is selected as the solvent because it lacks exchangeable protons, which would otherwise undergo chemical exchange with the secondary amine (-NH-) and obscure its signal.
- Step 1: Dissolve 15 mg of the purified compound in 0.6 mL of $CDCl_3$ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).

- Step 2: Transfer the solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
- Step 3: Acquire ^1H NMR data at 400 MHz using a standard 30° pulse program (zg30), 16 scans, and a 1-second relaxation delay.
- Step 4: Acquire ^{13}C NMR data at 100 MHz using a proton-decoupled pulse sequence (zgpg30), 1024 scans, and a 2-second relaxation delay to ensure adequate signal-to-noise for quaternary carbons.
- Step 5: Acquire 2D HMBC data (hmbcgp1pndqf) optimized for long-range coupling constants ($^n\text{J}_{\text{CH}} = 8 \text{ Hz}$) to map the heteroatom linkages.

Data Presentation & Interpretation

The structural elucidation relies heavily on identifying specific microenvironments within the molecule. The oxetane protons exhibit a distinct splitting pattern. Because the C2 and C4 methylene protons are diastereotopic relative to the amine substituent at C3, they appear as two distinct multiplets (often apparent triplets) [3](#) [3].

Table 1: ^1H NMR Assignments (400 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Structural Assignment
Ethoxy CH ₃	1.40	t	3H	7.0	-OCH ₂ CH ₃
Amine NH	1.85	br s	1H	-	-NH-
Benzyl CH ₂	3.72	s	2H	-	Ar-CH ₂ -N
Ethoxy CH ₂	4.01	q	2H	7.0	-OCH ₂ CH ₃
Oxetane C3-H	4.15	m	1H	-	N-CH(CH ₂) ₂ O
Oxetane C2/C4-H	4.42	t	2H	6.5	Ring CH ₂ (cis to NH)
Oxetane C2/C4-H	4.81	t	2H	6.5	Ring CH ₂ (trans to NH)
Aromatic H	6.85	d	2H	8.5	Ar-H (ortho to O)
Aromatic H	7.25	d	2H	8.5	Ar-H (meta to O)

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Structural Assignment
Ethoxy CH ₃	14.9	-OCH ₂ CH ₃
Benzyl CH ₂	51.2	Ar-CH ₂ -N
Oxetane C3	53.5	N-CH(CH ₂) ₂ O
Ethoxy CH ₂	63.5	-OCH ₂ CH ₃
Oxetane C2/C4	78.2	Ring CH ₂ (x2)
Aromatic C	114.5	Ar-C (ortho to O, x2)
Aromatic C	129.5	Ar-C (meta to O, x2)
Aromatic C	131.0	Ar-C (ipso to C)
Aromatic C	158.5	Ar-C-O (ipso to O)

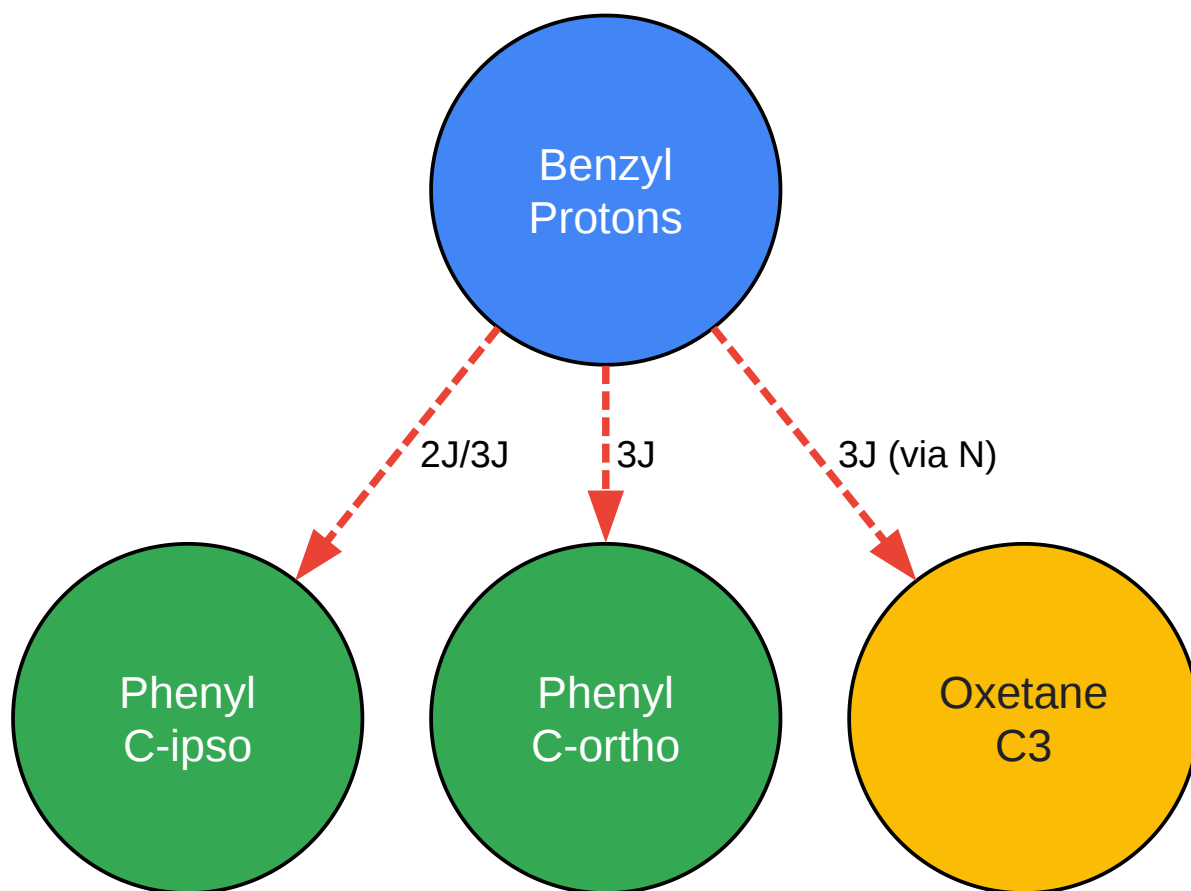
Table 3: HRMS and FT-IR Validation Data

Technique	Parameter	Observed Value	Theoretical Value / Assignment
HRMS (ESI+)	[M+H] ⁺	208.1335 m/z	208.1338 m/z (C ₁₂ H ₁₈ NO ₂ ⁺)
FT-IR (ATR)	N-H Stretch	3310 cm ⁻¹	Secondary Amine
FT-IR (ATR)	C-H Stretch (sp ³)	2975, 2860 cm ⁻¹	Alkyl groups
FT-IR (ATR)	C-O-C Stretch	1245, 1110 cm ⁻¹	Aryl ether & Oxetane ring

Connectivity Mapping via 2D NMR

While 1D NMR provides the inventory of functional groups, Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for proving the molecular skeleton. Because mass spectrometry cannot differentiate between structural isomers (e.g., an oxetane attached to the ethoxy group instead of the amine), we rely on ²J and ³J carbon-proton couplings across the heteroatoms.

The critical proof of structure lies in the benzyl protons (δ 3.72). In the HMBC spectrum, these protons show strong 3J correlations to both the ipso-carbon of the phenyl ring (δ 131.0) and the C3 carbon of the oxetane ring (δ 53.5). This definitively proves that the nitrogen atom acts as the bridge between the two distinct ring systems.



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Key HMBC (1H-13C) correlations validating the amine linkage between the benzyl and oxetane groups.

By combining the exact mass validation from HRMS, the functional group inventory from FT-IR, and the strict spatial connectivity mapped by HMBC, the structure of **N-(4-ethoxybenzyl)oxetan-3-amine** is unambiguously elucidated.

References

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